2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Overview
Description
The compound 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic chemical structure that is part of a broader class of pyrimidine derivatives. These compounds are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing heterocyclic framework .
Synthesis Analysis
The synthesis of derivatives within the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series has been explored through various methods. One approach involves the preparation of 6-acyl derivatives and other substituted forms such as 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives. These compounds are typically derived from intermediates like 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline . Another synthesis method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involves nucleophilic substitution and coupling reactions starting from 2,4,6-trichloropyrimidine, which underscores the versatility of pyrimidine chemistry in creating anticancer drug intermediates .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a related compound, was determined to be monoclinic with two crystallographically independent molecules in the asymmetric unit . Similarly, the structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was confirmed, revealing significant weak interactions such as C–H···O, C–H···N, C–F···π, and π–π interactions contributing to the stability of the crystal packing .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be complex, as seen in the synthesis of pyrrolo[3,2-d]pyrimidines from 1,3-dimethyluracils, which involves treatment with m-chloroperoxybenzoic acid followed by conversion to methoxy derivatives . This demonstrates the potential for various chemical transformations within the pyrimidine framework, which can be leveraged to create pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms like chlorine and fluorine can affect the intermolecular interactions and the overall stability of the compounds. Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT), can predict the optimized geometry and provide insights into the electronic properties such as Mulliken charge distributions, which are crucial for understanding the role of specific atoms in intermolecular interactions . Additionally, the antitumor activity of a series of 6-substituted pyrrolo[2,3-d]pyrimidines indicates the biological relevance of these compounds, which can target multiple pathways in cancer cell metabolism .
Scientific Research Applications
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Anticancer Research
- A study was conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives, which included chlorine atoms in positions 4 and 6 . The compounds were tested in vitro against seven selected human cancer cell lines . It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
- The methods of application involved the design and synthesis of the compounds using microwave technique . The chemical structure of the synthesized compounds was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- The results showed promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
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Antibacterial Research
- A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
- Among the tested compounds, some exhibited higher antibacterial activity than the standard drugs .
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Antitubercular Research
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Antibacterial Research
- A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L . Among the tested compounds, some exhibited higher antibacterial activity than the standard drugs .
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DNA Gyrase Inhibitor
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Antitubercular Research
Safety And Hazards
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPICIAGVDFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624523 | |
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine | |
CAS RN |
954232-71-4 | |
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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